molecular formula C14H22O B13759814 Dibutylphenol CAS No. 26967-68-0

Dibutylphenol

Cat. No.: B13759814
CAS No.: 26967-68-0
M. Wt: 206.32 g/mol
InChI Key: NSENZNPLAVRFMJ-UHFFFAOYSA-N
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Description

Dibutylphenol, specifically referring to di-tert-butylphenol isomers, is a significant compound in industrial and scientific research contexts. The most studied isomers are 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol, which exhibit distinct properties and applications. As a class, these compounds are characterized by a phenol ring substituted with bulky tert-butyl groups, which impart high stability and make them effective antioxidants and stabilizers in hydrocarbons, plastics, and other polymer systems . They are used to inhibit oxidation and extend the service life of materials . Beyond industrial applications, these compounds are the subject of active biological and toxicological research. 2,4-Di-tert-butylphenol (2,4-DTBP) is a notable metabolite produced by various bacteria, fungi, and plants . Research indicates it exhibits autotoxicity and potent bioactivity against a wide range of organisms . Recent studies have identified 2,4-DTBP as a potential obesogen and endocrine disruptor. It has been shown to induce adipogenesis (fat cell formation) in human mesenchymal stem cells by activating the retinoid X receptor (RXRα) pathway . In contrast, the isomer 2,6-di-tert-butylphenol (2,6-DTBP) did not demonstrate this adipogenic activity, highlighting the critical influence of molecular structure on biological function . Environmental studies on 2,4-DTBP show that it can leach from plastic products and has been detected in aquatic ecosystems . Exposure studies in zebrafish have revealed that it can cause dysbiosis of the intestinal microbiota, induce inflammation in intestinal tissues, and impact host health . From a safety perspective, di-tert-butylphenols are classified as corrosive and can cause irritation to the eyes and skin upon prolonged contact . They are combustible and can form explosive vapor mixtures with air when heated . Researchers handling this compound should use appropriate personal protective equipment, including goggles, face shields, and rubber gloves . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26967-68-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,3-dibutylphenol

InChI

InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3

InChI Key

NSENZNPLAVRFMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)O)CCCC

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization of Dibutylphenol

Contemporary Catalytic Approaches for Dibutylphenol (B13759856) Synthesis

The alkylation of phenol (B47542) to produce this compound isomers is a cornerstone of industrial organic chemistry. Contemporary research focuses on developing sophisticated catalytic systems that offer superior control over the reaction, leading to higher yields of desired products and minimizing waste.

Homogeneous catalysis remains a prevalent method for the synthesis of dibutylphenols, particularly 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). A notable process involves the alkylation of 2-tert-butylphenol (B146161) (2-TBP) with isobutene using tris(2-tert-butylphenolate)-aluminium as a catalyst at low temperatures and pressures. researchgate.net This method represents an improvement over traditional acid-catalyzed alkylations that require harsher conditions. The mechanism is thought to involve a monomeric, coordinatively unsaturated aluminum tris-(2-tert-butylphenolate) complex. researchgate.net This complex facilitates the alkylation and is regenerated in the presence of excess 2-TBP, allowing for lower catalyst loading, which in turn reduces production costs and environmental impact. researchgate.net

Another example of homogeneous catalysis is the use of strong Brønsted mineral acids like HCl and H2SO4, as well as sulfonic acids such as methanesulfonic acid, for the condensation reaction of phenol with levulinic acid to produce diphenolic acid, a related bisphenol compound. mdpi.com While effective, these traditional methods often suffer from issues like corrosion, difficulty in catalyst separation, and the generation of acidic waste.

Catalyst SystemReactantsKey Features
Tris(2-tert-butylphenolate)-aluminium2-tert-butylphenol, IsobuteneLow temperature and pressure operation, reduced catalyst loading, improved yield and selectivity for 2,6-DTBP. researchgate.net
Methanesulfonic acidLevulinic acid, PhenolHomogeneous system for diphenolic acid synthesis; optimization of reaction time, temperature, and acid loading can achieve significant yields. mdpi.com

To overcome the drawbacks of homogeneous catalysis, significant research has been directed towards heterogeneous catalysts. These solid catalysts are easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling.

For the synthesis of 2,4-di-tert-butylphenol (B135424), tungsten oxide supported on zirconia (WO3/ZrO2) has been identified as a highly active and selective catalyst under mild conditions. researchgate.net Other solid acid catalysts like solid phosphoric acid (SPA), silicated amorphous silica-alumina (ASA), and various zeolites (beta, mordenite, ZSM-5) have also shown activity in phenol alkylation, although side reactions like olefin oligomerization can occur. researchgate.net A novel approach involves a silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst, which demonstrates ortho-selectivity for the initial tert-butylation of phenol. The selectivity towards either 2,4-di-tert-butylphenol or 2,6-di-tert-butylphenol can be controlled by adjusting reaction parameters and catalyst properties. whiterose.ac.uk

In the context of oxidation reactions, which can be a subsequent step after this compound synthesis, mesoporous titanosilicates have proven effective for the selective oxidation of 2,6-di-tert-butylphenol to 2,6-di-tert-butyl-p-benzoquinone (B114747). ppor.az Similarly, mesoporous vanadosilicate catalysts have been developed for the liquid-phase oxidation of substituted phenols to produce 2,6-disubstituted p-benzoquinones with high selectivity. rsc.org

CatalystTarget ProductAdvantages
WO3/ZrO22,4-di-tert-butylphenolHigh activity and selectivity under mild reaction conditions. researchgate.net
Silica gel-supported aluminum phenolate2,4- or 2,6-di-tert-butylphenolTunable selectivity based on reaction conditions; reduces environmental hazards from aqueous waste. whiterose.ac.uk
Mesoporous titanosilicates2,6-di-tert-butyl-p-benzoquinoneHigh catalytic activity and selectivity; stable and reusable. ppor.az
Mesoporous vanadosilicates2,6-disubstituted p-benzoquinonesHighly active, recyclable, and selective heterogeneous catalyst. rsc.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for dibutylphenols. yale.edu These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. yale.edusigmaaldrich.com

Key green chemistry principles applicable to this compound synthesis include:

Prevention of Waste: It is preferable to prevent waste formation than to treat it afterward. yale.eduacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in smaller amounts. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.comacs.org

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. yale.edusigmaaldrich.com

The development of heterogeneous catalysts, as discussed previously, aligns well with these principles by facilitating catalyst recycling and reducing waste. whiterose.ac.uk Furthermore, efforts to reduce the amount of solvent used in catalyst preparation without compromising activity or selectivity contribute to a greener synthetic process. whiterose.ac.uk The use of less toxic and more environmentally benign reagents and catalysts is a continuous goal in the sustainable production of dibutylphenols. skpharmteco.comscienceinschool.org

Regioselective Functionalization of the this compound Core

Once the this compound core is synthesized, further functionalization can be carried out to produce a variety of derivatives with specific properties. Regioselectivity—the control of where on the molecule the functional group is introduced—is of paramount importance.

The directing effects of the hydroxyl and alkyl groups on the phenol ring govern the position of subsequent electrophilic aromatic substitution reactions. The hydroxyl group and the alkyl groups are both ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. masterorganicchemistry.comaklectures.commasterorganicchemistry.com The steric hindrance from the bulky tert-butyl groups often favors para-substitution. masterorganicchemistry.com

The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, in electrophilic aromatic substitution, the stability of the carbocation intermediate determines the position of substitution. masterorganicchemistry.com By carefully selecting reagents and catalysts, chemists can favor the formation of a specific isomer. For example, in the Friedel-Crafts acylation of biphenyl, a related aromatic system, the para product is almost exclusively formed due to steric hindrance at the ortho positions. chemistrysteps.com The development of palladium catalysts with specific ligands has also been a key strategy for achieving high regioselectivity in the functionalization of aromatic molecules. memphis.edu

The introduction of halogen or nitro groups onto the this compound ring can significantly alter its chemical and physical properties, leading to new applications.

Halogenation: The synthesis of halogenated derivatives can be achieved through various methods. For example, the reaction of chloro-substituted phenylazo benzenecarbaldehyde with primary aromatic amines can produce halogenated imines. ijpsonline.com While not a direct halogenation of this compound, this illustrates a general strategy for incorporating halogens into complex aromatic structures.

Nitration: Nitration of phenols is a common reaction, but can be challenging to control. Light-induced nitration using dinitroimidazole has been reported as a method for the site-selective nitration of phenol derivatives. researchgate.net Another approach involves the use of metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, which can promote tandem nitration and halogenation. rsc.org The synthesis of nitroolefins from α,β-unsaturated carboxylic acids using t-butylnitrite and TEMPO provides an alternative metal-free nitration protocol. rsc.org Incubation of 2-acetamidophenol (B195528) with certain microorganisms has been shown to produce nitrated and nitrosylated derivatives, highlighting a potential biochemical route for such functionalizations. mdpi.com

The synthesis of these derivatives expands the chemical space accessible from this compound, enabling the development of new materials and compounds with tailored functionalities.

Synthesis of Novel this compound Derivatives for Specific Research Applications

The functionalization of the this compound core, particularly the sterically hindered 2,6-di-tert-butylphenol and the versatile 2,4-di-tert-butylphenol, allows for the development of a wide array of molecules with enhanced or specialized properties.

The archetypal hindered phenol, 2,6-di-tert-butylphenol, serves as a foundational building block for a new generation of derivatives designed for applications ranging from materials science to pharmacology. wikipedia.orgnih.gov The core principle involves modifying the phenol at the para-position or the hydroxyl group to introduce new functionalities while retaining the sterically hindered environment that is crucial for its antioxidant capabilities. nih.gov

Researchers have successfully synthesized various analogs:

Heterocyclic Derivatives: To enhance antioxidant activity, new derivatives of 2,6-di-tert-butylphenol incorporating aryl 1,3,4-oxadiazole (B1194373) rings have been synthesized. um.edu.my These compounds are typically prepared through the condensation of 3,5-di-tert-butyl-4-hydroxybenzoic acid with various aryl hydrazides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). um.edu.my

Carbamide Derivatives: N,N-di(3,5-di-tert-butyl-4-hydroxyphenyl)carbamoylchloride has been used as a key intermediate to react with various amines, yielding carbamide derivatives of 2,6-di-tert-butylphenol. osti.gov The nature of the substituent on the nitrogen atom was found to significantly influence the compound's efficacy as an antioxidant in jet fuel. osti.gov

Hybrid Compounds: A notable strategy involves incorporating the hindered phenol structure into a single molecule with another functional moiety. For example, a hybrid compound featuring both a hindered phenol (antioxidant) and a benzophenone (B1666685) (UV absorber) structure was synthesized in a two-step procedure from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 2,4-dihydroxybenzophenone. nih.gov This creates a multifunctional additive for polymer anti-aging applications. nih.gov

Anesthetic Analogs: Novel series of optically active 2,6-disubstituted alkylphenols have been synthesized and evaluated for their potential as general anesthetics. nih.gov The design strategy involved incorporating a cyclopropyl (B3062369) group to increase steric bulk and introduce stereoselective effects on their anesthetic properties. nih.gov

Table 1: Examples of Hindered this compound Analogs and Their Synthetic Applications

Derivative ClassKey this compound PrecursorSynthetic ApproachTarget ApplicationReference
1,3,4-Oxadiazole Hybrids3,5-di-tert-butyl-4-hydroxybenzoic acidCondensation with aryl hydrazides using POCl₃Enhanced Antioxidants um.edu.my
CarbamidesN,N-di(3,5-di-tert-butyl-4-hydroxyphenyl)carbamoylchlorideReaction with various aminesFuel Stabilizers osti.gov
Benzophenone Hybrids3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acidTwo-step esterification with a benzophenone derivativePolymer Anti-aging Agents nih.gov
Cyclopropyl Alkylphenols2,6-disubstituted alkylphenolsMulti-step synthesis to introduce cyclopropyl groupsGeneral Anesthetics nih.gov

The this compound moiety is a crucial component in the synthesis of larger, more complex molecules, particularly in the field of polymer additives and organometallic catalysts. wikipedia.orgwikipedia.org The assembly of these intricate structures often relies on well-established reaction pathways that utilize the reactivity of the phenolic hydroxyl group or the aromatic ring. ekb.eg

Key examples of this incorporation include:

Phosphite (B83602) Antioxidants: 2,4-di-tert-butylphenol is a primary raw material for producing tris(2,4-di-tert-butylphenyl)phosphite, a widely used secondary antioxidant for polymers. wikipedia.orgvinatiorganics.com The synthesis involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride (B1173362) (PCl₃). vulcanchem.com

Advanced Polymer Stabilizers: The Michael addition of methyl acrylate (B77674) to 2,6-di-tert-butylphenol yields methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. wikipedia.org This derivative is a key intermediate for synthesizing more complex, high-performance antioxidants like Irganox 1098, demonstrating a step-wise approach to building molecular complexity. wikipedia.org

Organophosphorus Diphosphonites: For specialized applications in polymer stabilization, complex organophosphorus derivatives are synthesized. google.com One process involves preparing a Grignard reagent from 4,4'-dihalobiphenyl, which is then reacted with bis(2,4-di-tert-butylphenyl) chlorophosphite. google.com This multi-step synthesis results in a mixture containing tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylenediphosphonite, a highly effective stabilizer. google.com

Alkylthiomethyl Derivatives: Mannich bases derived from 2,4-di-tert-butylphenol can be reacted with various aliphatic thiols to produce alkylthiomethyl derivatives, introducing sulfur functionality into the molecular architecture. researchgate.net

Table 2: Integration of this compound into Complex Molecules

Complex MoleculeThis compound Isomer UsedKey Synthetic ReactionResulting Application/FunctionReference
Tris(2,4-di-tert-butylphenyl)phosphite2,4-di-tert-butylphenolNucleophilic substitution with PCl₃Secondary antioxidant for polyolefins wikipedia.orgvulcanchem.com
Precursor for Irganox 10982,6-di-tert-butylphenolMichael addition with methyl acrylateIntermediate for complex antioxidants wikipedia.org
Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylenediphosphonite2,4-di-tert-butylphenolGrignard reaction followed by reaction with a chlorophosphiteHeat and light stabilizer for plastics google.com
Alkylthiomethyl Derivatives2,4-di-tert-butylphenolReaction of Mannich bases with aliphatic thiolsAntioxidants researchgate.net

Mechanistic Investigations in this compound Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and improving the selectivity and yield of desired products.

The primary industrial synthesis of dibutylphenols is the Friedel-Crafts alkylation of phenol with isobutylene (B52900). wikipedia.orgwikipedia.org Mechanistic studies reveal that the choice of catalyst is critical in directing the regioselectivity of the alkylation. The use of a Brønsted acid or a standard Lewis acid catalyst tends to favor the thermodynamically more stable product, 2,4-di-tert-butylphenol. wikipedia.orgacs.org In contrast, to achieve selective ortho-alkylation and produce 2,6-di-tert-butylphenol, a catalyst like aluminum phenoxide is used. wikipedia.org The bulky phenoxide ligand coordinates to the aluminum center, sterically directing the incoming isobutylene to the ortho positions of the phenol substrate.

Mechanistic insights have also been gained from studying subsequent reactions of the this compound core. A notable example is the nitration of di-tert-butylphenols. cdnsciencepub.com Investigations using nuclear magnetic resonance (NMR) spectroscopy at low temperatures have allowed for the direct observation of reaction intermediates. For instance, the nitration of 2,6-di-tert-butylphenol was shown to proceed through a 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dienone intermediate before rearranging to the final 2,6-di-tert-butyl-4-nitrophenol (B147179) product. cdnsciencepub.com Further nitration can lead to the formation of dinitrocyclohexa-2,4-dienone species. cdnsciencepub.com These studies provide direct evidence for the stepwise nature of the electrophilic aromatic substitution and the role of transient dienone intermediates.

Table 3: Mechanistic Study Example: Nitration of Di-tert-butylphenols

ReactantReactionObserved IntermediatesFinal Product(s)Investigative TechniqueReference
2,6-di-tert-butylphenolNitration in Acetic Anhydride (B1165640)/Chloroform2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dienone; 2,6-di-tert-butyl-4,6-dinitrocyclohexa-2,4-dienone2,6-di-tert-butyl-4-nitrophenol; 2-tert-butyl-4,6-dinitrophenol¹H and ¹³C NMR Spectroscopy cdnsciencepub.com
2,4-di-tert-butylphenolNitration2,4-di-tert-butyl-6-nitrocyclohexa-2,4-dienone; 2,4-di-tert-butyl-4,6-dinitrocyclohexa-2,5-dienone2,4-di-tert-butyl-6-nitrophenol; 2-tert-butyl-4,6-dinitrophenolNMR Spectroscopy cdnsciencepub.com

Chemical Reactivity and Transformation Mechanisms of Dibutylphenol

Oxidative Chemistry of Dibutylphenol (B13759856)

The primary role of many hindered phenols, including 2,6-di-tert-butylphenol (B90309), is as an antioxidant. wikipedia.org This function is rooted in their ability to undergo oxidation, thereby neutralizing reactive species.

Dibutylphenols are effective radical scavengers, a process that can occur through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). chemrxiv.orgmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical. wikipedia.orgnih.gov This is a direct, one-step process.

Reaction: Ar-OH + R• → Ar-O• + RH

The Single Electron Transfer (SET) mechanism is a two-step process. numberanalytics.comsigmaaldrich.com First, the phenol (B47542) transfers an electron to the radical, forming a radical cation and an anion. This is often followed by the transfer of a proton from the radical cation to the anion to form the final products. chemrxiv.orgmdpi.com This pathway is also referred to as Sequential Electron Transfer-Proton Transfer (SET-PT). chemrxiv.org Another variant is the Sequential Proton Loss-Electron Transfer (SPLET) mechanism, which is favored in polar solvents where the phenol first deprotonates. chemrxiv.orgmdpi.com

Interactive Table: Comparison of HAT and SET Radical Scavenging Mechanisms

FeatureHydrogen Atom Transfer (HAT)Single Electron Transfer (SET)
Mechanism A single-step process involving the direct transfer of a hydrogen atom (proton and electron together). wikipedia.orgnih.govA multi-step process initiated by the transfer of a single electron, typically followed by proton transfer. chemrxiv.orgnumberanalytics.com
Solvent Polarity Generally favored in non-polar solvents. chemrxiv.orgGenerally favored in polar solvents which can stabilize the charged intermediates. chemrxiv.org
Key Enthalpy Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE facilitates the reaction. mdpi.comIonization Potential (IP) for the initial electron transfer step. chemrxiv.orgmdpi.com
Intermediates Involves a transition state but no discrete intermediates.Involves the formation of a radical cation (ArOH•+) and an anion. chemrxiv.orgnih.gov

The initial step in the oxidative chemistry of this compound, particularly via the HAT mechanism, is the formation of a phenoxyl radical. dominican.educdnsciencepub.com In the case of 2,6-di-tert-butylphenol, the resulting 2,6-di-tert-butylphenoxyl radical is relatively stable. cdnsciencepub.com This stability is attributed to two main factors:

Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical oxygen atom, preventing it from easily participating in further reactions. cdnsciencepub.com

Resonance Delocalization: The unpaired electron on the oxygen atom is not localized; it can be delocalized into the benzene (B151609) ring, primarily at the ortho and para positions. researchgate.net This distribution of the radical electron density over the entire molecule increases its stability.

Once formed, these phenoxyl radicals are key intermediates. While stable, they are not inert and can participate in further reactions. For instance, superoxide (B77818) ions (O2−) have been found to reduce 2,6-di-tert-butylphenoxy radicals back to the corresponding phenolate (B1203915) anion rather than coupling with them. researchgate.net Molecular oxygen, however, predominantly attacks the para position of phenoxy radicals. researchgate.net The formation of Ni(II)-phenoxyl radical complexes by O2 has also been observed in specific systems, proceeding through a proposed proton transfer-electron transfer (PT-ET) mechanism. rsc.org

The stabilized phenoxyl radicals can react with each other or with other molecules, leading to various by-products. A prominent reaction is oxidative coupling. When 2,6-di-tert-butylphenol is oxidized, two phenoxyl radicals can couple. This process is involved in the synthesis of 4,4′-biphenol, which proceeds via oxidative coupling followed by the removal of the tert-butyl groups. wikipedia.org

The oxidation of 2,6-di-t-butylphenol with t-butyl peroxy radicals can yield dialkyl-p-benzoquinones and tetraalkyl diphenoquinones as major products. cdnsciencepub.com Specifically, the reaction yields approximately 59% 2,6-di-t-butyl-p-benzoquinone and 31% 3,3',5,5'-tetra-t-butyldiphenoquinone. cdnsciencepub.com The formation of diphenoquinones is also favored when using a copper-amine complex catalyst with a low amine-to-copper ratio. google.com In contrast, under certain conditions, oxidation can yield 4-peroxy-cyclohexadienones. cdnsciencepub.com

Interactive Table: Selected Oxidation Products of 2,6-di-tert-butylphenol

Oxidant/ConditionsMajor Product(s)Reference(s)
t-butyl peroxy radicals2,6-di-t-butyl-p-benzoquinone, 3,3',5,5'-tetra-t-butyldiphenoquinone cdnsciencepub.com
Hypervalent iodine reagentsQuinone-type products wikipedia.org
Molecular oxygen with cobalt-Schiff base catalysts2,6-di-t-butyl-1,4-benzoquinone rsc.org
Electrochemical Oxidation (of phenol)2,6-dichlorobenzoquinone (in presence of Cl-) nih.gov

Electrophilic and Nucleophilic Substitution Reactions of this compound

The reactivity of the this compound molecule is not limited to oxidation. The aromatic ring and the hydroxyl group can both undergo substitution reactions.

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, meaning it makes the benzene ring more reactive towards electrophiles than benzene itself. chemguide.co.ukresearchgate.net It donates electron density into the ring system, particularly at the ortho and para positions (2, 4, and 6 positions). chemguide.co.uksavemyexams.com

In 2,6-dibutylphenol, the two ortho positions are sterically hindered by the bulky butyl groups. Consequently, electrophilic attack is strongly directed to the para position (position 4). Reactions like nitration and halogenation, which are classic examples of electrophilic aromatic substitution, occur more readily with phenols than with benzene, often under milder conditions. byjus.commlsu.ac.intestbook.com For instance, while benzene requires concentrated nitric and sulfuric acids for nitration, phenol can be nitrated with dilute nitric acid at room temperature. savemyexams.combyjus.com Similarly, phenol can be brominated with bromine water without a catalyst. byjus.commlsu.ac.in

Functionalization can also be achieved through other means. The industrial synthesis of 2,6-di-tert-butylphenol itself is a Friedel–Crafts alkylation of phenol with isobutene, demonstrating the ring's susceptibility to electrophilic attack. wikipedia.org

Nucleophilic aromatic substitution, where a nucleophile replaces a substituent on the ring, is generally difficult for simple phenols. libguides.com It typically requires the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. numberanalytics.comlibretexts.org

The hydroxyl group itself is a key reactive site. Phenols are weak acids, more acidic than alcohols, because the resulting phenoxide anion is stabilized by resonance. libguides.com

Ether Formation: The acidic proton can be removed by a base (like sodium hydroxide) to form a sodium phenoxide. researchgate.netlibguides.com This phenoxide ion is an excellent nucleophile and can react with alkyl halides via an SN2 mechanism to form ethers. This is known as the Williamson ether synthesis. solubilityofthings.comwisc.eduReaction: Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX

Ester Formation: The hydroxyl group can react with acid anhydrides or acyl chlorides to form esters. For example, phenol reacts with acetic anhydride (B1165640) to yield phenyl acetate. libguides.com This reaction is a straightforward way to functionalize the hydroxyl group. Reaction: Ar-OH + (R'CO)₂O → Ar-O-COR' + R'COOH

These reactions demonstrate that while substitution on the aromatic ring is a key aspect of this compound's chemistry, the hydroxyl group provides another distinct avenue for chemical transformation. libguides.comsolubilityofthings.com

Photochemical Transformations of this compound

The photochemical behavior of dibutylphenols is of significant environmental and industrial interest. The transformation processes are influenced by the specific isomer, the surrounding medium (solution or solid phase), and the presence of photosensitizers or radical initiators.

The direct photodegradation of certain this compound isomers by sunlight may be limited. For instance, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) does not possess chromophores that absorb light at wavelengths greater than 290 nm. echemi.com Consequently, it is not expected to undergo direct photolysis under typical solar radiation conditions. echemi.com However, indirect photodegradation pathways are highly relevant.

In aqueous solutions, the degradation of 2,4-DTBP can be effectively initiated through advanced oxidation processes (AOPs), such as the UV/persulfate (UV/PS) system. researchgate.net In this process, the degradation is primarily driven by powerful oxidizing species, namely sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are generated from the photolysis of the persulfate anion (S₂O₈²⁻). researchgate.net The degradation rate is influenced by factors such as the concentration of the persulfate initiator and the pH of the solution. researchgate.net The presence of other substances, like natural organic matter, can inhibit the degradation process. researchgate.net

For 2,6-di-tert-butylphenol (2,6-DTBP), photodegradation has been reported as a more significant environmental degradation pathway than biodegradation. oecd.org The photocatalytic degradation of 2,6-di-tert-butylphenol has been observed using metal-organic frameworks (MOFs), such as MOF-5, as a photocatalyst. researchgate.net

On solid surfaces, the photodegradation of phenolic compounds is a complex process influenced by the substrate. Studies on butylated hydroxytoluene (BHT), a structurally related compound, have utilized techniques like photo-solid-phase microextraction (photo-SPME) to investigate its photolysis on solid fibers, revealing first-order decay kinetics. researchgate.net The presence of photocatalysts like titanium dioxide (TiO₂) can significantly influence the degradation on solid surfaces, a process that is also dependent on moisture levels. researchgate.net

The identification of phototransformation products is crucial for understanding the complete degradation pathway. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying these products. researchgate.net

In the direct photolysis of the related compound 4-tert-butylphenol (B1678320) in aqueous solution, identified by-products include 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. researchgate.netnih.gov When hydroxyl radicals are involved, as in AOPs, the products identified are 4-tert-butylcatechol and hydroquinone. researchgate.netnih.gov

For butylated hydroxytoluene (BHT), which shares structural similarities with some this compound isomers, photolysis in the presence of soil and sunlight has been shown to yield several degradation products. oecd.org These include:

2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone (BHT-OOH)

2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-OH)

2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-CH₂OH)

3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO)

3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH)

In the degradation of polypropylene (B1209903) films containing the antioxidant Irgafos 168, 2,4-di-tert-butylphenol is formed as a primary degradation product, which can further degrade under solar exposure. acs.org

The following table summarizes identified phototransformation products of related phenolic compounds, which can provide insights into the potential products from this compound degradation.

Parent CompoundPhotodegradation ConditionIdentified ProductsReference(s)
4-tert-butylphenolDirect photolysis (aqueous)4-tert-butylcatechol, 4-tert-butylphenol dimer researchgate.netnih.gov
4-tert-butylphenolOxidation by •OH (aqueous)4-tert-butylcatechol, Hydroquinone researchgate.netnih.gov
Butylated hydroxytoluene (BHT)Sunlight, in presence of soilBHT-OOH, BHT-OH, BHT-CH₂OH, BHT-CHO, BHT-COOH oecd.org

Thermal Degradation and Stability Mechanisms of this compound

The thermal stability of dibutylphenols is a key property, particularly given their use as antioxidants in materials subjected to high temperatures during processing and service life. researchgate.netmdpi.com Thermal stability can be defined as the resistance of a compound to molecular deterioration as a result of overheating. nih.gov

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to evaluate thermal stability. researchgate.netnih.govcpachem.com For 2,6-di-tert-butyl-4-methylphenol (BHT), TGA has been used to determine an apparent activation energy of 151.8 kJ mol⁻¹ for its thermal decomposition. researchgate.net BHT is reported to be stable up to 400 K (127 °C) under a nitrogen atmosphere. nih.gov The thermal decomposition of BHT yields isobutene and 2-tert-butyl-4-methylphenol (B42202) as the main products. researchgate.netnih.gov

The oxidized form of BHT, 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), is significantly less stable, with a rapid decomposition reaction beginning at 375.2 K (102 °C). researchgate.netnih.gov Its thermal decomposition is exothermic and produces a more complex mixture of products, including BHT, 2,6-di-tert-butyl-4-ethylphenol, and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.netnih.gov

Safety data for 2,6-di-tert-butylphenol indicates a boiling point of 253 °C and a flash point of 118 °C. chemos.de It is stated that under normal conditions of use, no dangerous decomposition products are known. chemos.denih.gov Similarly, for 4,4'-Methylene-bis(2,6-di-tert-butylphenol), thermal decomposition is not expected if used according to specifications. nih.gov However, upon heating to decomposition, 2,4-di-tert-butylphenol is noted to emit acrid smoke and fumes. tandfonline.com

The following table summarizes key thermal stability data for this compound and related compounds.

CompoundMethodKey FindingsReference(s)
2,6-di-tert-butyl-4-methylphenol (BHT)TGA/DSCEa = 151.8 kJ mol⁻¹; Stable up to 400 K (127 °C) researchgate.netnih.gov
2,6-di-tert-butyl-4-methylphenol (BHT)GC-MSMain decomposition products: Isobutene, 2-tert-butyl-4-methylphenol researchgate.netnih.gov
2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH)DSCInitial exothermic temperature: 384.9 K (111.8 °C); Heat release: 865.0 J g⁻¹ researchgate.netnih.gov
2,6-di-tert-butylphenolSafety DataBoiling Point: 253 °C; Flash Point: 118 °C chemos.de

Interactions of this compound with Metal Species and Coordination Chemistry

Dibutylphenols and their derivatives can act as ligands, forming coordination complexes with a variety of metal ions. numberanalytics.com This interaction is a fundamental aspect of coordination chemistry, where the phenol, acting as a Lewis base, donates electron pairs to the metal center, a Lewis acid. iucr.org The resulting complexes exhibit diverse structures and properties.

Derivatives of this compound have been shown to form stable complexes with a range of metals. For example, 4,4′-methylenebis(2,6-di-tert-butylphenol) has been used to synthesize complexes with Group 4 metals (Titanium, Zirconium, Hafnium) as well as with Aluminum, Zinc, and Magnesium. numberanalytics.com In these structures, the this compound derivative often acts as a bridging, bidentate ligand, connecting two metal centers. numberanalytics.com

Similarly, ligands incorporating a 2,6-di-tert-butylphenol moiety have been synthesized and complexed with transition metals such as Zinc, Manganese, Iron, Cobalt, and Nickel. osti.govrsc.org Organotin(IV) complexes have also been prepared with bis-(2,6-di-tert-butylphenol)tin(IV) dichloride. libretexts.org

The coordination geometry of the metal center in these complexes is determined by the coordination number and the nature of the ligands. wikipedia.org Common geometries observed for transition metal complexes include tetrahedral, trigonal bipyramidal, and octahedral. iucr.orgwikipedia.org For instance, in a series of organotin(IV) complexes with bis-(2,6-di-tert-butylphenol) ligands, the geometry around the tin atom varied from tetrahedral to trigonal bipyramidal and distorted octahedral, depending on the other ligands present. libretexts.org In complexes with a tridentate ligand derived from 2,4-di-tert-butylphenol and Group 4 metals, the metal center can adopt a pseudo-octahedral geometry. rsc.org

The table below lists some of the metals known to form complexes with this compound derivatives and the observed coordination geometries.

This compound LigandMetal(s)Observed Coordination GeometryReference(s)
4,4′-methylenebis(2,6-di-tert-butylphenol)Ti, Zr, Hf, Al, Zn, MgBridging structures numberanalytics.com
6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol)Ti, Zr, HfPseudo-octahedral, Trigonal bipyramidal, Square base pyramidal rsc.org
bis-(2,6-di-tert-butylphenol)tin(IV) dichloride derivativesSnTetrahedral, Trigonal bipyramidal, Distorted octahedral libretexts.org
2-(8-aminoquinolino)-4,6-di-tert-butylphenolMn, Fe, CoNot specified echemi.com
Functionalised 2,2'-dipicolylamine (B75229) with 2,6-di-tert-butylphenol pendantZn, Mn, Fe, Co, NiNot specified osti.govrsc.org

Advanced Applications of Dibutylphenol in Chemical Systems and Materials Science

Dibutylphenol (B13759856) as a Stabilizer and Antioxidant in Polymer Systems: Mechanistic Insights

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, which can compromise their structural integrity and performance. rbhltd.com this compound, particularly hindered phenols like 2,6-di-tert-butylphenol (B90309), is widely incorporated into polymers to counteract these degradative processes. science.govvinatiorganics.com

The degradation of polymers is often initiated by the formation of highly reactive free radicals. europlas.com.vn These radicals can be generated through exposure to heat, radiation, or mechanical stress. europlas.com.vn Once formed, these free radicals react with oxygen to create peroxy radicals, which then abstract hydrogen atoms from the polymer backbone, leading to a chain reaction of degradation. This process can result in either cross-linking, which increases brittleness, or chain scission, which reduces molecular weight and tensile strength. europlas.com.vnuomustansiriyah.edu.iq

This compound functions as a primary antioxidant by interrupting this propagation cycle. europlas.com.vnmdpi.com It donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a phenoxyl radical. europlas.com.vnsumitomo-chem.co.jp The resulting phenoxyl radical is relatively stable and less reactive, effectively halting the degradation cascade. sumitomo-chem.co.jp This mechanism is fundamental to preserving the mechanical properties and extending the service life of polymeric materials. vinatiorganics.com

The effectiveness of a this compound as a stabilizer is significantly influenced by its molecular structure, particularly the nature and position of the butyl groups on the phenol (B47542) ring.

Steric Hindrance: The presence of bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group sterically hinders the phenolic proton. This steric hindrance is crucial as it enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in further unwanted reactions.

Electronic Effects: The electron-donating nature of the alkyl (butyl) groups increases the electron density on the phenol ring, which can facilitate the donation of the hydrogen atom to the peroxy radical.

To achieve comprehensive protection against polymer degradation, this compound is often used in conjunction with other types of stabilizers, known as co-stabilizers or secondary antioxidants. europlas.com.vn This combination often results in a synergistic effect, where the total stabilizing effect is greater than the sum of the individual components. google.com

Common co-stabilizers used with dibutylphenols include:

Phosphites and Phosphonates: These compounds act as secondary antioxidants by decomposing hydroperoxides, which are formed during the primary antioxidant action of this compound, into non-radical, stable products. europlas.com.vncnrs.fr This prevents the hydroperoxides from breaking down into more reactive radicals that could re-initiate the degradation process.

Thiosynergists: Sulfur-containing compounds can also decompose hydroperoxides into stable alcohols. cnrs.fr However, it's important to note that some thiosynergists can have an antagonistic effect on the performance of hindered amine light stabilizers (HALS), another class of stabilizers. cnrs.fr

Light Stabilizers: For applications involving exposure to sunlight, UV stabilizers like benzophenones or benzotriazoles are used alongside this compound to protect against photo-oxidation. rbhltd.com

The following table summarizes the synergistic antioxidant systems commonly employed:

Primary AntioxidantSecondary Antioxidant/Co-stabilizerMechanism of Synergy
This compound (Hindered Phenol)Organophosphites/PhosphonatesThis compound scavenges peroxy radicals, while the phosphite (B83602) decomposes the resulting hydroperoxides. europlas.com.vn
This compound (Hindered Phenol)ThioethersThis compound scavenges peroxy radicals, and the thioether decomposes hydroperoxides. cnrs.fr
This compound (Hindered Phenol)Hindered Amine Light Stabilizers (HALS)This compound provides protection during processing and initial heat exposure, while HALS offer long-term light stability. cnrs.fr

Role of this compound as a Chemical Intermediate in Complex Organic Synthesis

Beyond its application as a polymer additive, this compound serves as a valuable building block in the field of organic synthesis, which focuses on the construction of organic compounds. wikipedia.orgugent.be Its reactive phenolic group and the influence of the butyl substituents make it a versatile starting material for producing a variety of more complex molecules. byjus.com

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. europa.eu this compound is utilized as a precursor in the synthesis of various fine chemicals. alinda.rursc.org For example, it can undergo reactions such as etherification, esterification, and electrophilic substitution to generate a range of derivatives with specific functionalities. These derivatives find use in the production of fragrances, dyes, and other specialty chemicals. The synthesis of fine chemicals often involves multi-step processes where intermediates play a crucial role. byjus.com

The structural motif of this compound is present in several molecules of pharmaceutical and agrochemical interest. As a result, it serves as a key starting material or intermediate in the synthesis of active ingredients for these industries. arkema.combasf.comwacker.com The synthesis of these complex molecules often requires the use of versatile building blocks that can be chemically modified in a controlled manner. nih.gov For instance, the phenolic hydroxyl group can be used as a handle for introducing other functional groups, while the aromatic ring can be further functionalized to build up the desired molecular framework. beilstein-journals.org The development of efficient synthetic routes using readily available precursors like this compound is a continuous focus in medicinal and agricultural chemistry research. chemrxiv.org

Compound Names Mentioned in the Article

Compound Name
2,6-di-tert-butylphenol
Benzophenones
Benzotriazoles
This compound

Table of Interactive Data

Synergistic Antioxidant Systems

Primary AntioxidantSecondary Antioxidant/Co-stabilizerMechanism of Synergy
This compound (Hindered Phenol)Organophosphites/PhosphonatesThis compound scavenges peroxy radicals, while the phosphite decomposes the resulting hydroperoxides. europlas.com.vn
This compound (Hindered Phenol)ThioethersThis compound scavenges peroxy radicals, and the thioether decomposes hydroperoxides. cnrs.fr
This compound (Hindered Phenol)Hindered Amine Light Stabilizers (HALS)This compound provides protection during processing and initial heat exposure, while HALS offer long-term light stability. cnrs.fr

This compound in the Design of Novel Functional Materials (Focus on chemical role)

The inherent chemical characteristics of this compound, particularly the sterically hindered phenolic group, make it a valuable building block in the synthesis of specialized functional materials. Its strategic incorporation into macromolecular structures can impart desirable properties, such as oxidative stability and controlled reactivity.

Integration into Advanced Polymer Architectures

The direct incorporation of this compound moieties into polymer chains is a sophisticated strategy for creating materials with built-in functionalities. This is typically achieved by first modifying the this compound molecule to include a polymerizable group, such as a vinyl or isopropenyl substituent. This functionalized monomer can then participate in polymerization reactions, embedding the bulky, stabilizing phenolic structure directly into the polymer backbone or as a pendant group.

One prominent example involves the synthesis of 2,6-di-t-butyl-4-vinylphenol or 2,6-di-t-butyl-4-isopropenylphenol. These monomers can be copolymerized with commodity olefins like ethylene (B1197577) and propylene. umass.edu The resulting polymer architecture features the this compound unit covalently bonded to the main chain. This integration ensures that the functional group—in this case, a potent antioxidant—is permanently fixed within the material, preventing its migration or leaching over time, a common issue with traditional additive packages. Research has demonstrated the successful synthesis of copolymers of these functionalized dibutylphenols with other monomers, such as methyl methacrylate (B99206), to create polymers with tailored properties. umass.edu These advanced architectures are part of a broader class of "functional polymers" where specific chemical units are included to perform a designated role. umass.edu

Table 1: Integration of this compound Derivatives in Polymer Synthesis

This compound Derivative Co-monomer(s) Resulting Polymer Architecture Imparted Functionality
2,6-di-t-butyl-4-vinylphenol Ethylene, Propylene Olefin copolymer with pendant phenolic groups Built-in antioxidant stability
2,6-di-t-butyl-4-isopropenylphenol Ethylene, Propylene Olefin copolymer with pendant phenolic groups Permanent antioxidant properties
2,6-di-t-butyl-4-vinylphenol Methyl Methacrylate Copolymer with methacrylate backbone Photochemical stability, antioxidant capacity umass.edu

Role in Cross-linking Reactions and Polymerization Control

This compound and its derivatives play a critical dual role in the synthesis of polymeric materials, acting both as agents for polymerization control and as precursors for creating cross-linked networks.

As a polymerization controller, the phenolic hydroxyl group in this compound can act as a chain transfer agent or a radical scavenger. In radical polymerization processes, this compound can inhibit the reaction by donating its hydrogen atom to a propagating radical, effectively terminating a growing polymer chain. scispace.comresearchgate.net This characteristic is leveraged to control the polymerization rate and, in some cases, to prevent unwanted polymerization during storage or processing of reactive monomers. scispace.comsincerechemical.com This inhibitory effect allows for greater command over the final molecular weight and structure of the polymer.

In the context of cross-linking, phenols can be chemically modified to become reactive sites for connecting polymer chains. For instance, phenol can react with formaldehyde (B43269) to generate trimethylolphenol, a molecule capable of forming bridges between polymer chains. researchgate.net Similarly, this compound can serve as a foundational structure for creating multifunctional cross-linking agents. The bulky tert-butyl groups can influence the geometry and spacing of the cross-links, potentially leading to materials with unique mechanical and thermal properties. Cross-linking transforms a collection of individual polymer chains into a single, three-dimensional network, significantly enhancing properties like rigidity, thermal stability, and chemical resistance. methodist.edu.in The process often involves a step-growth mechanism where the cross-linking agent reacts with functional groups on different polymer chains. libretexts.org

Table 2: Functions of this compound in Polymerization and Cross-linking

Process Role of this compound Chemical Mechanism Outcome
Radical Polymerization Inhibitor / Controller The phenolic hydroxyl group donates a hydrogen atom to a propagating radical, terminating the chain. scispace.comresearchgate.net Control over polymerization rate; prevention of premature polymerization. sincerechemical.com
Cross-linking Precursor to Cross-linking Agent The phenol ring is functionalized (e.g., via reaction with formaldehyde) to create reactive sites that can covalently bond multiple polymer chains. researchgate.net Formation of a 3D polymer network with enhanced thermal and mechanical stability. methodist.edu.in

Environmental Chemistry and Biogeochemical Cycling of Dibutylphenol

Environmental Occurrence and Distribution of Dibutylphenol (B13759856)

The distribution of this compound is widespread, with its detection in aquatic systems, soil, and the atmosphere, stemming from its release through various waste streams. nih.gov

This compound has been identified in various aquatic environments, indicating its potential to contaminate water sources. nbinno.com It is frequently detected in the effluent, influent, and sludge of wastewater treatment plants (WWTPs), which are considered significant pathways for its entry into the aquatic environment. frontiersin.orggdut.edu.cn For instance, 2,4-dibutylphenol has been mentioned in the context of wastewater contamination. mdpi.com Studies have shown the presence of dibutylphenols in oil shale semicoke dump leachates, with concentrations of 2,4-dibutylphenol ranging from 0 to 10 mg/l in some samples. kirj.ee

The compound's presence extends to surface water and groundwater, where it can be introduced through the discharge of treated wastewater. mdpi.commdpi.comeureau.org The detection of various phenolic compounds, including alkylphenols, in surface and wastewater highlights the importance of monitoring these contaminants. mdpi.com Furthermore, this compound has been found in sediments, which can act as a reservoir for such persistent organic pollutants. eureau.orgnih.govresearchgate.net The sorption of these compounds to sediment can lead to their accumulation and potential long-term release back into the water column. gjournals.org

Table 1: Detection of this compound in Various Aquatic Environments

Environmental CompartmentDetected IsomersConcentration Range (where available)Key Findings
Wastewater 2,4-dibutylphenolNot specified in general searchesWWTPs are a primary pathway for entry into the environment. gdut.edu.cn
Semicoke Dump Leachate 2,4-dibutylphenol0–10 mg/lIndicates industrial waste as a source. kirj.ee
Surface Water DibutylphenolsNot specifiedContamination often linked to wastewater discharge. mdpi.commdpi.com
Groundwater DibutylphenolsNot specifiedPotential for contamination from surface sources. eureau.orgnih.gov
Sediment DibutylphenolsNot specifiedActs as a long-term sink and potential secondary source. eureau.orgnih.gov

This table is for illustrative purposes and concentrations can vary significantly based on location and specific studies.

This compound's environmental footprint extends to terrestrial and atmospheric systems. It can contaminate soil, necessitating careful management and disposal practices to prevent its accumulation. nbinno.com The mobility of this compound in soil is considered to be slight to none, suggesting it may persist in the upper soil layers. sincerechemical.com Phenolic compounds in soil can exist in dissolved, sorbed, or polymerized forms, influencing their bioavailability and persistence. researchgate.net

In the atmosphere, 2,6-di-tert-butylphenol (B90309) is expected to exist predominantly in the vapor phase. nih.gov Its release into the atmosphere can occur through various industrial waste streams. nih.gov Once in the atmosphere, it can be transported and subsequently deposited onto soil and water surfaces, contributing to its widespread distribution. nih.gov

Environmental Transformation Pathways of this compound

This compound undergoes transformation in the environment through both biological and non-biological processes, which determine its persistence and the formation of potential byproducts. mdpi-res.com

Biodegradation is a key process in the environmental breakdown of organic compounds like this compound. chemsafetypro.com Microorganisms can utilize such compounds as a source of carbon and energy, leading to their degradation. frontiersin.org The process of biodegradation can occur in soil, surface water, and sediment. chemsafetypro.com In some cases, 2,4-dibutylphenol has been identified as an intermediate metabolite in the biodegradation of other compounds by certain bacteria, such as B. halotolerans. researchgate.net The effectiveness of biodegradation can be influenced by various factors, including the microbial populations present and environmental conditions. nih.govresearchgate.net The collaboration between different microbial species can enhance the degradation of phenolic compounds. nih.gov

Abiotic degradation involves non-biological processes that break down chemical substances. fao.org For this compound, these processes include photolysis, hydrolysis, and oxidation. up.pt

Photolysis: This process involves the breakdown of chemicals by light, particularly ultraviolet radiation. up.ptencyclopedia.pub For 2,6-di-tert-butylphenol, degradation by reaction with photochemically produced hydroxyl radicals in the atmosphere is a significant fate process, with an estimated half-life of about 7.8 hours. nih.gov Photooxidation may also be an important degradation pathway on soil surfaces. nih.gov

Hydrolysis: This is a chemical reaction with water that can break down compounds. up.pt The rate of hydrolysis is influenced by factors such as pH and temperature. up.pt While phenols, in general, are subject to environmental transformation, the specific kinetics of this compound hydrolysis are not detailed in the provided context.

Oxidation: This involves the reaction of the compound with oxidizing agents in the environment. up.pt The oxidation of substituted phenols can lead to the formation of various products. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol can yield products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. science.gov

The degradation of this compound, whether through biotic or abiotic pathways, can result in the formation of various transformation products. mdpi-res.com Identifying these products is crucial as they may have their own environmental and toxicological profiles. up.pt For instance, 2,6-ditert-butyl-4-nitrophenol (DBNP) is a known transformation product of 2,6-ditert-butyl-4-methylphenol, a related compound. researchgate.net The study of biodegradation pathways has identified various intermediates, and it is plausible that similar, smaller molecules could result from the breakdown of this compound. researchgate.net The complete mineralization of organic chemicals through biodegradation leads to the formation of carbon dioxide, water, and inorganic constituents. up.pt

Adsorption and Desorption Dynamics of this compound in Environmental Matrices

The fate and transport of this compound in the environment are significantly governed by its adsorption and desorption behavior in various environmental compartments, particularly in soils and sediments. ecetoc.org These processes determine the compound's mobility, bioavailability, and persistence. nih.gov

The sorption of organic compounds like this compound in soil is a complex process influenced by the physicochemical properties of both the chemical and the soil matrix. nih.gov Key soil components controlling this interaction are soil organic matter (SOM) and mineral surfaces. frontiersin.org

Soil Organic Matter (SOM):

Soil organic matter is a primary determinant for the sorption of hydrophobic organic chemicals. frontiersin.org For non-polar compounds, the organic carbon-water (B12546825) partition coefficient (Koc) is a crucial parameter used to describe the partitioning between the solid and aqueous phases in soil. d-nb.infoecetoc.org A higher Koc value indicates a greater tendency for the compound to adsorb to organic matter, thereby reducing its mobility. d-nb.info The interaction is largely driven by hydrophobic effects, where the non-polar this compound molecule is partitioned out of the polar water phase and into the non-polar organic matter matrix. nih.gov The structure and composition of SOM, including its degree of humification and the presence of aliphatic and aromatic moieties, can influence the strength and nature of these interactions. mdpi.com

Research indicates that the sorption of organic pollutants is often directly proportional to the organic carbon content of the soil. ecetoc.org The stable fraction of SOM, in particular, has been shown to have a high sorption capacity for various organic contaminants. mdpi.com

Soil Minerals:

While SOM is often the dominant sorbent for hydrophobic compounds in many soils, mineral surfaces also play a significant role, especially in soils with low organic matter content. ecetoc.orgwur.nl The potential adsorption mechanisms onto mineral surfaces include:

Van der Waals forces: Weak, non-specific interactions. nih.gov

Hydrogen bonding: Possible interactions between the hydroxyl group of the phenol (B47542) and oxygen atoms on mineral surfaces. nih.gov

Interactions with metallic cations: The phenolic group can potentially form complexes with metal ions present on clay surfaces or as metal oxides. nih.gov

The type of mineral can significantly influence adsorption. Clay minerals, with their layered structure and charged surfaces, and metal oxides (e.g., iron and aluminum oxides) can provide sites for adsorption. nih.govplos.org The presence of short-range order minerals has been shown to affect the growth and composition of microbial communities, which can indirectly influence the fate of organic compounds. nih.gov Furthermore, the interaction between organic matter and minerals creates organo-mineral complexes that can either enhance or reduce the sorption capacity for other organic molecules. wur.nlusda.gov For instance, organic matter coating mineral surfaces can create a more hydrophobic phase, increasing the sorption of compounds like this compound. Conversely, some organic molecules can compete with this compound for sorption sites on minerals. researchgate.net

The following table provides a conceptual overview of the factors influencing this compound's interaction with soil components.

Table 1: Factors Influencing this compound Adsorption in Soil

Factor Influence on Adsorption Description
Soil Organic Matter (SOM) Content Positive Correlation Higher SOM content generally leads to greater adsorption due to hydrophobic partitioning. frontiersin.org
Nature of SOM Variable The chemical composition (e.g., aromaticity, polarity) of SOM affects the strength of interaction. mdpi.com
Clay and Mineral Content Positive Correlation Mineral surfaces, particularly clays (B1170129) and metal oxides, provide sites for adsorption. nih.govplos.org
Soil pH Variable pH can influence the surface charge of minerals and the speciation of the compound, although for this compound, which is a weak acid, this effect may be less pronounced at typical environmental pH ranges. nih.gov

| Temperature | Inverse Correlation | Adsorption is generally an exothermic process, so an increase in temperature tends to decrease adsorption. uva.es |

The mobility of this compound in the environment is inversely related to its adsorption to soil and sediment particles. ecetoc.org Compounds that are strongly adsorbed are less mobile and therefore less likely to leach into groundwater or be transported via surface runoff. ecetoc.orgnbinno.com

The transport of this compound is governed by several interconnected processes:

Leaching: The downward movement of the compound through the soil profile with infiltrating water. Due to its hydrophobicity, significant leaching of this compound is less likely in soils with moderate to high organic matter content. However, in sandy soils with low organic carbon, the potential for transport to groundwater increases. researchgate.net

Runoff: The transport of this compound from contaminated soils to surface water bodies, either dissolved in runoff water or adsorbed to eroded soil particles.

Volatilization: While this compound is not extremely volatile, its partitioning from soil to the atmosphere can be a relevant transport pathway, influenced by factors like soil temperature and moisture content. uva.es

The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are key parameters used in environmental models to predict the mobility of organic chemicals. ecetoc.orgecetoc.org

Kd (Distribution Coefficient): Represents the ratio of the chemical's concentration in the solid phase (soil) to its concentration in the aqueous phase (water) at equilibrium. ecetoc.org High Kd values signify low mobility. ecetoc.org

Koc (Organic Carbon-Water Partition Coefficient): Normalizes the Kd value to the fraction of organic carbon in the soil (Koc = Kd / foc). ecetoc.org It provides a measure of the chemical's tendency to sorb to soil organic matter and is often estimated from the octanol-water partition coefficient (Kow). d-nb.infoepa.gov

The relationship between these parameters helps in assessing the potential for environmental transport.

Table 2: Partition Coefficients and Their Implication for Mobility

Parameter Definition Implication for this compound's Mobility
Kd (Distribution Coefficient) Ratio of sorbed concentration to dissolved concentration in soil/water systems. ecetoc.org A higher Kd indicates stronger binding to soil and thus lower mobility.

| Koc (Organic Carbon-Water Partition Coefficient) | Kd normalized to the fraction of organic carbon in the soil. ecetoc.org | A high Koc value suggests strong adsorption to organic matter, leading to reduced leaching and transport in water. d-nb.info |

Studies on other hydrophobic compounds have shown that factors like temperature and the presence of co-solvents can influence their mobility. For example, increased temperatures can decrease sorption and enhance volatilization from soil. uva.es The presence of other organic pollutants or surfactants could potentially increase the apparent solubility of this compound and facilitate its transport. aloki.hu Furthermore, the leaching of this compound from plastic debris is a recognized transport mechanism in marine environments. frontiersin.org

Advanced Analytical Methodologies for Dibutylphenol Research

High-Resolution Chromatographic Techniques for Dibutylphenol (B13759856) Analysis

Chromatography is a fundamental technique for separating the components of a mixture. numberanalytics.com For the analysis of this compound, high-resolution methods are essential to distinguish between its various isomers and to separate it from other compounds in complex samples. nih.gov Advanced chromatographic techniques offer significant improvements in resolution, speed, and sensitivity compared to conventional methods. numberanalytics.commdpi.com

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comscioninstruments.com In GC, the sample is vaporized and separated as it travels through a capillary column. thermofisher.com The coupling of GC with mass spectrometry (MS) provides a highly sensitive and selective detection method. scioninstruments.com

GC-MS/MS, or tandem mass spectrometry, further enhances selectivity by performing two stages of mass analysis. mdpi.com This technique is particularly valuable for analyzing complex matrices, such as environmental or food samples, where it can effectively minimize interferences and provide excellent detection capabilities. thermofisher.commdpi.com The International Organisation of Vine and Wine (OIV) has established a method for the determination of various alkylphenols, including 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309), in wines using GC-MS or GC-MS/MS. oiv.intoiv.int This method often employs solid-phase microextraction (SPME) for sample preparation. oiv.intoiv.int

Table 1: Example of GC-MS/MS Parameters for Alkylphenol Analysis in Wine

ParameterValue
Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) oiv.intoiv.int
Sample Preparation Solid-Phase Microextraction (SPME) oiv.intoiv.int
Target Analytes 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol, and other alkylphenols oiv.intoiv.int
Detection Mode Tandem Mass Spectrometry (MS/MS) oiv.intoiv.int

This table provides a generalized example of parameters that may be used in the analysis of dibutylphenols by GC-MS/MS.

Liquid chromatography (LC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. wikipedia.orgthermofisher.com When coupled with mass spectrometry, LC-MS becomes a powerful tool for the identification and quantification of analytes in complex mixtures. wikipedia.orgox.ac.uk The synergistic combination of LC's separation capabilities with the mass analysis of MS allows for enhanced sensitivity and selectivity. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the column, offers even greater resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.comresearchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art technique for bioanalytical studies, capable of detecting compounds at very low concentrations. researchgate.netmdpi.com This method allows for the rapid and simultaneous analysis of multiple analytes. mdpi.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleAdvantages for this compound Analysis
GC-MS/MS Separation of volatile compounds in the gas phase followed by tandem mass spectrometric detection. thermofisher.commdpi.comHigh sensitivity and selectivity, ideal for complex matrices like food and environmental samples. thermofisher.commdpi.com
LC-MS Separation of compounds in the liquid phase followed by mass spectrometric detection. wikipedia.orgApplicable to a broad range of compounds, including non-volatile ones. wikipedia.org
UPLC-MS/MS High-pressure liquid chromatography with small particle columns for enhanced separation, coupled with tandem MS. measurlabs.comresearchgate.netIncreased resolution, speed, and sensitivity; excellent for bioanalytical applications and trace-level detection. measurlabs.comresearchgate.netmdpi.com

Hyphenated techniques involve the online coupling of a separation method with a spectroscopic detection method. ajrconline.orgijsrtjournal.com The combination of chromatography with mass spectrometry (e.g., GC-MS, LC-MS) is a prime example of a powerful hyphenated technique that has revolutionized analytical chemistry. longdom.orgnumberanalytics.com These integrated systems provide both separation and identification capabilities in a single analysis, which is crucial for the comprehensive analysis of complex mixtures containing compounds like this compound. longdom.org The development of interfaces that effectively transfer separated components from the chromatograph to the spectrometer is key to the success of these techniques. numberanalytics.com Emerging hyphenated methods, such as LC-NMR-MS, offer even more comprehensive structural information by combining the strengths of liquid chromatography, nuclear magnetic resonance, and mass spectrometry. numberanalytics.com

Advanced Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. numberanalytics.com Advanced spectroscopic methods are indispensable for the definitive structural elucidation and quantification of chemical compounds, including this compound. nih.govunimelb.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds. jeolusa.commeasurlabs.com It is based on the magnetic properties of atomic nuclei and provides a wealth of information about the arrangement of atoms within a molecule. filab.frmdpi.com Both one-dimensional and two-dimensional NMR techniques are employed to establish the connectivity and spatial relationships of atoms. mdpi.com

NMR is considered a definitive method for structure verification and is crucial for identifying isomers. jeolusa.com Quantitative NMR (qNMR) has also emerged as a powerful tool for determining the absolute concentration and purity of compounds without the need for identical reference standards. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by analyzing how a molecule's bonds vibrate. photothermal.comedinst.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. photothermal.com This technique is particularly sensitive to polar functional groups. photothermal.comksu.edu.sa IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. numberanalytics.com The region of the IR spectrum from 1450 to 600 cm⁻¹ is known as the fingerprint region because its complex pattern is unique to each molecule. arcjournals.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light. sepscience.com It provides information about molecular vibrations that cause a change in the polarizability of the molecule. photothermal.com Raman spectroscopy is especially sensitive to non-polar, symmetric bonds and is highly effective for analyzing the carbon backbone of organic molecules. photothermal.comksu.edu.sa

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of a molecule's structure. edinst.comresearchgate.net

Table 3: Spectroscopic Techniques for this compound Characterization

TechniquePrincipleInformation Obtained
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field. filab.frmdpi.comDetailed molecular structure, atom connectivity, isomer identification, and quantification (qNMR). jeolusa.commdpi.com
IR Spectroscopy Absorption of infrared radiation causing changes in bond dipole moments. photothermal.comIdentification of functional groups, particularly polar ones. photothermal.comnumberanalytics.com
Raman Spectroscopy Inelastic scattering of light due to changes in molecular polarizability. photothermal.comsepscience.comInformation on non-polar and symmetric bonds, such as the carbon skeleton. photothermal.comksu.edu.sa

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for studying the electronic transitions in phenolic compounds like this compound. The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of absorption and the intensity of the absorption bands provide insights into the electronic structure of the molecule.

For substituted phenols, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring, as well as the solvent used for the analysis. ucc.edu.ghcapes.gov.br The electronic absorption spectra of ortho-substituted phenols can be complex due to factors like intramolecular interactions between the substituent and the phenolic hydroxyl group. ucc.edu.gh

In a study of 2,4-di-tert-butylphenol (2,4-DTBP) dissolved in dimethyl sulfoxide (B87167) (DMSO), the UV-Vis spectrum showed a distinct absorption pattern. wordpress.com Similarly, the electronic spectra of other substituted phenols like 2-chlorophenol (B165306) and 2-nitrophenol (B165410) have been analyzed in solvents such as methanol (B129727) and DMSO, revealing shifts in the absorption maximum (λmax) based on the solvent's polarity and the electronic effects of the substituents. ucc.edu.ghresearchgate.netresearchgate.net For instance, the λmax of phenol (B47542) itself is observed at 272 nm in methanol and shifts to 277 nm in DMSO. ucc.edu.ghresearchgate.net The presence of a chloro-substituent in 2-chlorophenol causes a further bathochromic (red) shift. ucc.edu.ghresearchgate.net These solvent-induced spectral shifts can be analyzed as a function of different solvent polarity parameters. tandfonline.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to analyze the observed spectral changes and assign electronic transitions. ucc.edu.ghresearchgate.net These calculations can help elucidate information regarding charge transfer within the molecule. wordpress.com

Table 1: UV Absorption Maxima (λmax) for Phenol in Different Solvents

Compound Solvent λmax (nm) Reference
Phenol Methanol 272 ucc.edu.ghresearchgate.net

Mass Spectrometric Approaches for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound and its metabolites due to its high sensitivity and selectivity. It is particularly crucial for trace analysis in complex environmental and biological samples. unl.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. mdpi.com This precision allows for the determination of the elemental formula of a compound, a critical step in the identification of unknown substances like metabolites or degradation products of this compound. mdpi.com

For instance, the molecular weight of 2,4-di-tert-butylphenol (C14H22O) is 206.32 g/mol . nih.govnih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. In one study, Quadrupole-Time-of-Flight (Q-TOF) HRMS was used to establish the molecular weight of 2,4-DTBP, observing the protonated molecule [M+H]+ at an m/z of 207.17, corresponding to an accurate mass of approximately 206.17. frontiersin.org Gas chromatography coupled with a Q-Orbitrap HRMS has been used to identify 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol in plastic food contact materials, achieving mass accuracy below 2 ppm for fragment ions and the molecular ion. nih.gov

Table 2: Accurate Mass Data for this compound Isomers

Compound Formula Monoisotopic Mass (Da) Observed Ion [M+H]+ (m/z) Reference
2,4-Di-tert-butylphenol C14H22O 206.16707 207.17 frontiersin.orghmdb.ca

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry, also known as MS/MS, is a powerful technique where ions of a specific m/z are selected and then fragmented to produce a characteristic pattern of product ions. nationalmaglab.orgwikipedia.org This fragmentation pattern serves as a structural fingerprint, providing unambiguous confirmation of the analyte's identity. nationalmaglab.orgtaylorandfrancis.com The process involves isolating a precursor ion, subjecting it to fragmentation through methods like collision-induced dissociation (CID), and then analyzing the resulting product ions. taylorandfrancis.comlabmanager.com

This approach is invaluable for distinguishing between isomers, such as 2,4-DTBP and 2,6-DTBP, which have the same molecular weight but different structures. The fragmentation pathways of these isomers will differ, allowing for their specific identification. For example, the mass spectrum of 2,4-DTBP shows a molecular mass of 206.32 Da, and its fragmentation pattern can be used for structural confirmation. frontiersin.org Studies on related phenolic compounds have used MS/MS to identify and quantify them in various matrices, selecting specific precursor-to-product ion transitions for enhanced selectivity and sensitivity. unl.ptresearchgate.net

Advanced Ionization Techniques in this compound Analysis

The choice of ionization technique is critical in mass spectrometry as it influences the type and abundance of ions produced. For phenolic compounds, Atmospheric Pressure Ionization (API) sources are commonly used. unl.pt

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules and can generate protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation. thermofisher.com However, for some phenols, ESI may lead to in-source reactions like dimerization. sigmaaldrich.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar compounds like many alkylated phenols. unl.pt Studies comparing ESI and APCI for the analysis of phenolic compounds have shown that APCI can offer better performance. unl.ptsigmaaldrich.com Negative-ion APCI has been shown to selectively ionize phenolic compounds in complex mixtures like coal tar, primarily forming [M-H]− ions. researchgate.net It has been used to identify tyrosol, hydroxytyrosol, and other phenolic compounds in olive oil extracts. researchgate.net

Atmospheric Pressure Photoionization (APPI): APPI is another alternative that can ionize compounds not efficiently ionized by ESI or APCI. Dimerization of some phenols has also been observed under APPI conditions. sigmaaldrich.com

The selection between these techniques depends on the specific this compound isomer, the complexity of the sample matrix, and the desired sensitivity.

Electrochemical Sensing and Detection Strategies for this compound

Electrochemical sensors offer a promising approach for the simple, rapid, and low-cost detection of phenolic compounds. scispace.comnih.gov These sensors work by measuring the current response resulting from the electrochemical oxidation of the phenol at the surface of a modified electrode.

The electrochemical oxidation of sterically hindered phenols like 2,4,6-tri-tert-butylphenol (B181104) has been studied extensively. wikipedia.orgchemchart.com As an electron-rich aromatic compound, it is readily oxidized. wikipedia.org In alkaline media, the phenolate (B1203915) anion is oxidized to a stable phenoxy radical, which can be further oxidized to a phenoxonium cation. wikipedia.org Studies on various tert-butylated phenols, including 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, using techniques like cyclic voltammetry and square-wave voltammetry have shown that all exhibit irreversible oxidation. ebi.ac.uknih.gov The structural and electrostatic properties, such as the absence of a substituent at the para position and the presence of bulky groups at the ortho positions, influence the selectivity of the electrochemical oxidation. nih.gov

To enhance the sensitivity and selectivity of detection, electrodes are often modified with various materials:

Carbon-based materials: Screen-printed carbon electrodes (SPCEs) are commonly used due to their low cost and versatility. scispace.comnih.gov Modifications with single-wall carbon nanotubes (SWCNTs) and conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can significantly improve the electrode's performance, enhancing electron transfer properties and leading to higher sensitivity for phenol detection. scispace.comnih.gov

Nanoparticles: Iron(III) oxide (Fe3O4) nanoparticles have been used to modify carbon paste electrodes, resulting in increased peak currents and enhanced sensitivity for the detection of various phenolic compounds. mdpi.com

These modified electrodes have demonstrated wide dynamic ranges and have been successfully applied to the quantification of phenols in water samples. scispace.comnih.gov

Sample Preparation Strategies for Complex Matrix Analysis of this compound

Analyzing this compound in complex matrices such as environmental samples, food, or biological fluids presents a significant challenge due to the presence of interfering compounds. drawellanalytical.comnih.gov Therefore, an effective sample preparation step is crucial to extract the analyte, remove matrix components, and preconcentrate the sample before analysis. chromatographyonline.comtechnologynetworks.com

Several techniques are employed for the extraction and clean-up of phenolic compounds:

Solid-Phase Extraction (SPE): SPE is a widely used technique for preconcentrating analytes and removing interferences. chromatographyonline.com It involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of solvent.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been successfully adapted for the extraction of phenolic compounds from various complex matrices, including fruits, vegetables, and oils. mdpi.comscielo.bracs.org The method typically involves an initial extraction with an organic solvent (like acetonitrile), followed by a partitioning step induced by the addition of salts (e.g., MgSO4 and NaCl). mdpi.comacs.orgnih.gov A subsequent clean-up step, known as dispersive SPE (d-SPE), uses sorbents like C18 or graphitized carbon black (GCB) to remove interfering substances such as lipids and pigments. scielo.brlcms.cz The specific solvents, salts, and d-SPE sorbents can be optimized to maximize the recovery of target phenolic compounds. scielo.brresearchgate.net

The choice of sample preparation strategy depends on the physicochemical properties of the this compound isomer and the nature of the sample matrix. nih.gov An integrated approach combining these extraction and clean-up methods with advanced analytical instrumentation is key to achieving accurate and reliable results. nih.gov

Theoretical and Computational Chemistry Approaches to Dibutylphenol

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Dibutylphenol (B13759856)

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic wavefunctions and energies of molecules. northwestern.edu From this fundamental information, a wide range of molecular properties can be derived, including equilibrium geometries, spectroscopic parameters, and reactivity indicators. northwestern.edu For substituted phenols such as this compound, these calculations are crucial for understanding how the bulky butyl groups influence the electronic environment of the aromatic ring and the hydroxyl group.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying medium-to-large molecules like this compound. nih.govmdpi.com DFT methods are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. nih.govstmjournals.com

DFT calculations are used to optimize the molecular geometry of this compound isomers, predicting key structural parameters. For instance, in a study on the related molecule 4-methyl-2,6-di-tert-butylphenol (ionol), the semi-empirical MNDO method, a precursor to more advanced DFT, was used to determine its geometrical and electronic structure. researchgate.net For a typical 2,6-di-tert-butylphenol (B90309) structure, DFT calculations would be used to precisely determine the bond lengths (e.g., C-C, C-O, O-H), bond angles, and the dihedral angles describing the orientation of the tert-butyl groups relative to the phenyl ring. unibo.it

Beyond geometry, DFT provides detailed information about electronic properties. These properties help in understanding the molecule's polarity, solubility, and interaction with other molecules. Key electronic properties calculated for this compound would include:

Partial Atomic Charges: Shows the distribution of electron density across the molecule, highlighting electron-rich and electron-poor regions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which is useful for identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

The table below illustrates the type of data that can be generated from DFT calculations for a representative this compound, 2,6-di-tert-butylphenol.

PropertyDescriptionTypical Calculated Value/Information
Optimized GeometryLowest energy 3D arrangement of atoms.Provides specific bond lengths (Å) and angles (°).
Total EnergyThe total electronic energy of the molecule at its equilibrium geometry.Reported in atomic units (Hartrees).
Dipole MomentA measure of the separation of positive and negative charges.Given in Debye (D).
Atomic ChargesCalculated charge on each atom in the molecule.e.g., Mulliken, NBO, or Hirshfeld charges.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comresearchgate.net

For a this compound molecule, an FMO analysis provides critical insights into its reactivity:

HOMO: The energy and spatial distribution of the HOMO are related to the molecule's ability to act as an antioxidant by donating its phenolic hydrogen atom. The HOMO is typically localized on the phenyl ring and the oxygen atom, indicating that this is the most electron-rich and reactive region for electrophilic attack. researchgate.net

LUMO: The energy and distribution of the LUMO indicate the molecule's susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The table below summarizes the key parameters obtained from an FMO analysis.

ParameterDescriptionSignificance for this compound Reactivity
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Related to the ionization potential; a higher EHOMO indicates a better electron donor (e.g., better antioxidant activity).
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Related to electron affinity; a lower ELUMO indicates a better electron acceptor.
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO.Indicates chemical reactivity; a smaller gap implies higher reactivity.

Thermochemical calculations are used to predict thermodynamic properties such as enthalpies of formation and reaction energies. A particularly important parameter for phenolic compounds like this compound is the O-H Bond Dissociation Enthalpy (BDE). The BDE is the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom. nih.gov It is a primary indicator of the antioxidant activity of phenols; a lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals. pan.olsztyn.pl

Quantum chemical methods, particularly DFT, have proven reliable for calculating BDEs. pan.olsztyn.pl The calculation is typically performed by finding the difference between the total enthalpy of the products (phenoxyl radical and hydrogen atom) and the reactant (phenol molecule). The accuracy of the calculated BDE depends on the chosen DFT functional and basis set. pan.olsztyn.plnih.gov Studies on various substituted phenols have shown that DFT methods can predict BDEs with deviations generally within 2-3 kcal/mol of experimental values. pan.olsztyn.pl The presence of bulky tert-butyl groups at the ortho positions, as in 2,6-di-tert-butylphenol, sterically hinders the hydroxyl group and also electronically stabilizes the resulting phenoxyl radical, which influences the O-H BDE. pan.olsztyn.plresearchgate.net

The following table presents representative calculated and experimental O-H BDE values for related phenolic compounds.

CompoundCalculated BDE (kcal/mol)Experimental BDE (kcal/mol)Method/Reference
Phenol (B47542)86.4 - 87.786.7 ± 0.7G3, CBS-APNO, CBS-QB3 nih.gov
2,6-di-tert-butylphenol80.881.2 ± 0.5DFT (B3LYP) pan.olsztyn.pl
2,4,6-tri-tert-butylphenol (B181104)79.980.1 ± 0.5DFT (B3LYP) pan.olsztyn.pl

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems containing many molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how they move and interact over time. researchgate.net

In a liquid or solid state (condensed phase), the properties of this compound are governed by its intermolecular interactions. MD simulations can model these interactions to predict bulk properties. researchgate.net The primary intermolecular forces at play for this compound are:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor (H) and acceptor (O), leading to the formation of clusters or networks of molecules.

Van der Waals Interactions: These include dispersion forces (London forces) between the bulky, nonpolar butyl groups and the aromatic rings.

MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing detailed insight into the liquid structure. researchgate.net Simulations can also predict thermodynamic properties like the heat of vaporization and diffusion coefficients.

MD simulations are a valuable tool for understanding how molecules like this compound adsorb onto solid surfaces, which is relevant in applications such as chromatography, catalysis, and environmental remediation. nih.govresearchgate.net A simulation would typically involve a model of the surface (e.g., graphene, silica (B1680970), or a polymer) and multiple this compound molecules in a solvent.

The simulation can reveal:

Adsorption Energy: The strength of the interaction between the this compound molecule and the surface.

Preferred Orientation: How the molecule orients itself upon adsorption. For example, on a graphitic surface, the aromatic ring of this compound may align parallel to the surface to maximize π-π stacking interactions. chemmethod.com On a polar surface like silica, the hydroxyl group may form hydrogen bonds with the surface's silanol (B1196071) groups. nih.gov

Adsorption Mechanism: The dynamic process of how the molecule approaches and binds to the surface.

For example, studies on the adsorption of phenol on various surfaces have shown that the specific interactions between the molecule's functional groups and the surface chemistry dictate the adsorption behavior, a principle that applies directly to this compound. nih.gov

Structure-Reactivity Relationship Modeling for this compound Derivatives

Structure-reactivity relationship modeling seeks to establish a correlation between the molecular structure of a compound and its chemical reactivity. This approach is particularly valuable for designing novel this compound derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that develops mathematical models to link the chemical structure of a compound with its biological activity or chemical reactivity. youtube.commdpi.com For this compound and its derivatives, QSAR studies are frequently used to predict antioxidant activity, a key function of hindered phenols. nih.govnih.gov These models are built by calculating a series of molecular descriptors that quantify various aspects of the molecule's structure and then correlating them with experimentally determined reactivity data. researchgate.net

Key molecular descriptors used in QSAR models for phenolic compounds include:

Electronic Properties : These descriptors relate to the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), and dipole moment. nih.govnih.gov The antioxidant activity of phenols, for instance, is strongly related to their ability to donate a hydrogen atom, a process heavily influenced by electronic characteristics. researchgate.net

Thermodynamic Properties : Parameters like the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond are crucial. researchgate.net A lower BDE indicates that the hydrogen atom can be abstracted more easily by a free radical, signifying higher antioxidant reactivity. nih.gov The heat of formation (Hf) is another relevant thermodynamic descriptor. nih.gov

Steric and Topological Properties : These describe the size, shape, and branching of the molecule. For this compound, the bulky butyl groups create steric hindrance around the hydroxyl group, which influences its reactivity and the stability of the resulting phenoxyl radical. mdpi.com

A typical QSAR model can be expressed as a linear or non-linear equation. For a series of 15 phenolic compounds, one study developed a model to predict antioxidant activity (expressed as pIC50) using BDE and IP as descriptors researchgate.net:

pIC50 = 6.68 – 0.023(BDE-OH) – 0.0036(IP)

This equation demonstrates that lower values for both the O-H bond dissociation enthalpy and the ionization potential lead to higher predicted antioxidant activity. researchgate.net Such models allow for the rapid screening of new this compound derivatives to identify promising candidates for specific applications. nih.gov

Table 1: Common Descriptors in QSAR Studies of Phenolic Compounds and Their Significance
Descriptor TypeDescriptor NameAbbreviationSignificance in Reactivity Modeling
ThermodynamicBond Dissociation Enthalpy (O-H)BDE-OHMeasures the energy required to break the phenolic O-H bond; lower values correlate with higher radical scavenging activity. researchgate.net
ElectronicIonization PotentialIPEnergy required to remove an electron; relates to the electron-donating ability of the phenol. researchgate.net
ElectronicHighest Occupied Molecular Orbital EnergyE(HOMO)Indicates the electron-donating character of the molecule; higher values suggest greater reactivity towards electrophiles. nih.gov
HydrophobicLogarithm of the Partition CoefficientLogPQuantifies the lipophilicity of the molecule, which can influence its interaction with biological systems. youtube.com
ElectronicElectrophilicity IndexωA global measure of reactivity that indicates the ability of a molecule to accept electrons. nih.gov

The process typically involves representing the reactants, including the specific this compound isomer and other reagents, in a machine-readable format. nih.gov Advanced models, such as graph-based neural networks, can learn the complex relationships between the structures of reactants and the resulting products. nih.gov These chemistry-aware models can achieve high predictive accuracy for various reaction types. chemrxiv.org

For example, in the synthesis of more complex molecules using a this compound derivative as a starting material, predictive models can assess the likelihood of different reaction pathways. This is crucial for reactions with multiple potential sites of reactivity, allowing chemists to select catalysts or conditions that favor the desired product. nih.gov The models' ability to provide uncertainty estimates for their predictions is also a valuable feature, guiding experimental efforts toward more promising avenues. nih.gov

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an indispensable tool for investigating the detailed step-by-step mechanisms of chemical reactions. rsc.org By calculating the potential energy surface of a reaction, researchers can identify all intermediates and transition states, providing a complete picture of how reactants are converted into products. mdpi.com

A key goal of mechanistic studies is to characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or Gibbs free energy barrier, determines the rate of the reaction. researchgate.net Density Functional Theory (DFT) is a widely used method for locating and characterizing these transient structures. nih.govscienceopen.com

A relevant example is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. A DFT study on potassium 2,6-di-tert-butylphenoxide (a close structural analog of this compound) reacting with CO2 illustrates this process. researchgate.netresearchgate.net The reaction pathway was elucidated by calculating the Gibbs free energies of the reactants, intermediates (IM), and transition states (TS).

The key steps identified were researchgate.netresearchgate.net:

Complex Formation : The phenoxide and CO2 form an initial complex.

Electrophilic Addition : The CO2 is added to the benzene (B151609) ring via the first transition state (TS1), forming an intermediate (IM1).

Proton Transfer : An intramolecular proton transfer occurs through a second transition state (TS2) to yield another intermediate (IM2), which eventually leads to the final product after further steps.

The study calculated the Gibbs free energy barrier for the initial electrophilic addition to be only 11.3 kcal/mol, indicating a kinetically feasible step. researchgate.net By comparing the energy barriers of different possible pathways, computational chemists can determine the most likely reaction mechanism. researchgate.net

Table 2: Calculated Gibbs Free Energies for the Kolbe-Schmitt Reaction of Potassium 2,6-di-tert-butylphenoxide (A) and CO2. researchgate.netresearchgate.net
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
A + CO2Reactants0.0
A-CO2Initial Complex+1.7
TS1-ATransition State for Electrophilic Addition+11.3
IM1-AElectrophilic Addition Intermediate+10.5
TS2-ATransition State for Carboxyl Rotation+17.1
IM2-AIntermediate after Rotation+1.5
researchgate.netresearchgate.net

Many reactions involving phenols are catalyzed. Computational methods are crucial for analyzing the complete catalytic cycle, from the initial interaction of the substrate with the catalyst to the final product release and catalyst regeneration. mdpi.comarxiv.org

For this compound, this could involve its role in catalytic antioxidant cycles or its transformation via a catalyzed process. A computational study of a catalytic cycle typically involves arxiv.org:

Modeling the Active Catalyst : Determining the structure and electronic properties of the active catalytic species.

Substrate Binding : Calculating the energy and geometry of the this compound-catalyst complex.

Mapping Reaction Steps : Identifying each elementary step in the cycle (e.g., oxidative addition, reductive elimination, ligand exchange) and calculating the transition state energies for each.

Product Release and Catalyst Regeneration : Modeling the dissociation of the product and the return of the catalyst to its active state.

For instance, in the context of antioxidant activity, sterically hindered phenols can participate in redox cycles where they scavenge radicals. nih.gov Computational studies can model the hydrogen atom transfer from the phenol to a radical species and investigate the subsequent reactions of the resulting phenoxyl radical. mdpi.comacs.org In catalyzed syntheses, such as the production of high molecular weight hindered phenols, DFT calculations can clarify the role of acid catalysts (e.g., sulfuric acid, AlCl3) in facilitating the reaction between an ether derivative of this compound and another aromatic compound. google.com By understanding the energetics of the entire cycle, researchers can identify the rate-limiting step and propose modifications to the catalyst or conditions to improve efficiency.

Future Directions and Emerging Research Frontiers in Dibutylphenol Chemistry

Exploration of Novel Synthetic Routes to Unconventional Dibutylphenol (B13759856) Derivatives

The synthesis of this compound and its derivatives has traditionally relied on well-established methods like the Friedel-Crafts alkylation of phenol (B47542). wikipedia.org However, the demand for this compound-based compounds with tailored properties for specific applications necessitates the exploration of more sophisticated and versatile synthetic strategies. Future research is focused on developing novel routes to unconventional derivatives that offer enhanced functionality.

One promising area is the use of catalytic systems that allow for precise control over the regioselectivity of the alkylation process, enabling the synthesis of less common isomers of this compound. The development of palladium-catalyzed methods, for instance, offers a pathway to produce complex phenols under mild conditions, which could be adapted for the synthesis of functionalized this compound derivatives. wikipedia.org Furthermore, the exploration of one-pot synthesis methods, such as the use of phenacyl azides as a starting material, presents an opportunity for the efficient and regiodivergent synthesis of complex heterocyclic compounds that could incorporate a this compound moiety. researchgate.net

The table below summarizes some emerging synthetic strategies that could be applied to create unconventional this compound derivatives.

Synthetic StrategyPotential Unconventional this compound DerivativeKey Advantages
Palladium-Catalyzed Cross-CouplingThis compound-aryl ethersMild reaction conditions, broad substrate scope
Regiodivergent Synthesis via Phenacyl AzidesThis compound-functionalized imidazoles or pyrimidinesHigh efficiency, access to diverse heterocyclic structures
Biocatalysis using EnzymesChiral this compound derivativesHigh specificity, environmentally benign
Silane-Modification ReactionsSilane-functionalized this compound resinsLowered softening point, enhanced compatibility in composites google.com

These advanced synthetic methods are crucial for creating a new generation of this compound derivatives with tailored electronic, optical, or biological properties, moving far beyond the simple antioxidant functions of the parent compounds.

Advanced Material Applications of this compound Beyond Conventional Stabilization

While dibutylphenols are well-established as antioxidants and UV stabilizers in polymers and fuels, emerging research is uncovering their potential in a variety of advanced materials. wikipedia.org The inherent phenolic structure, combined with the bulky butyl groups, can be leveraged to create materials with unique and desirable properties.

In the realm of polymer science, this compound derivatives are being investigated for more than just stabilization. They can be incorporated into polymer backbones to create polymeric antioxidants, which offer advantages such as lower volatility and reduced migration compared to their small-molecule counterparts. mdpi.commdpi.com Furthermore, the modification of phenolic resins with this compound can lead to materials with improved thermal stability and specific mechanical properties for applications in electronics and composites. google.com

This compound derivatives are also finding applications in the development of functional materials for electronics and photonics. For instance, they can serve as precursors for the synthesis of larger, more complex molecules like porphyrins and phthalocyanines, which have applications in sensors and photodynamic therapy. worldscientific.com The electronic properties of this compound can be tuned through derivatization, making them potential components in organic light-emitting diodes (OLEDs) or as charge-transfer materials. science.gov

The table below highlights some advanced material applications for this compound derivatives.

Application AreaSpecific Role of this compound DerivativePotential Benefit
Polymer Science Monomer for creating polymeric antioxidantsReduced migration, enhanced durability of the polymer matrix mdpi.com
Modifier for phenolic and epoxy resinsImproved thermal and mechanical properties for composites google.comgoogle.com
Electronics Component in photoresist formulationsMaterial for manufacturing electronic components google.comjustia.comgoo-chem.co.jp
Precursor for organic electronic materialsTunable electronic properties for sensors and displays
Biomedical Building block for drug delivery systemsTargeted release of therapeutic agents sigmaaldrich.com
Component in bioimaging probesDevelopment of fluorescent dyes for medical diagnostics researchgate.net

These emerging applications signify a shift in the perception of this compound from a simple additive to a versatile building block for high-performance materials.

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

The chemical industry is increasingly focusing on sustainable practices, and the production and use of this compound are no exception. scitechnol.com Green chemistry principles are being applied to develop more environmentally friendly synthetic routes and to find sustainable end-of-life options for this compound-containing products.

A key focus is the replacement of traditional acid catalysts in the alkylation of phenol with more benign alternatives. Solid acid catalysts, such as zeolites and functionalized clays (B1170129), offer advantages like reusability, reduced corrosion, and easier product separation. ias.ac.infrontiersin.org The use of biocatalysts, such as enzymes, is also being explored to achieve highly selective transformations under mild conditions, minimizing energy consumption and waste generation. novozymes.com

Another important aspect of green chemistry is the use of renewable feedstocks. purkh.comjakemp.comrsc.orgwordpress.comfoundationfar.org Research is underway to produce phenol, a key starting material for this compound, from biomass sources like lignin, which would significantly reduce the carbon footprint of the entire production chain. ncsu.edu

The principles of green chemistry applicable to this compound are summarized in the table below.

Green Chemistry PrincipleApplication to this compound Chemistry
Prevention of Waste Designing synthetic routes with high atom economy to minimize byproducts. synthiaonline.com
Use of Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water or supercritical fluids.
Design for Energy Efficiency Employing catalytic processes that operate at lower temperatures and pressures. scitechnol.com
Use of Renewable Feedstocks Synthesizing phenol and butene from biomass sources. purkh.comjakemp.comwordpress.com
Catalysis Utilizing reusable solid acid catalysts or highly selective biocatalysts. ias.ac.infrontiersin.orgnovozymes.com

By integrating these green chemistry approaches, the production and application of this compound can become more sustainable, aligning with the goals of a circular economy.

Interdisciplinary Research Opportunities in this compound Chemistry

The unique properties of this compound and its derivatives are creating opportunities for research at the intersection of chemistry and other scientific disciplines. These interdisciplinary collaborations are crucial for unlocking the full potential of these compounds.

In environmental science , there is a need to understand the fate and transport of this compound in various environmental compartments. nih.gov Studies on the biodegradation of this compound and its potential as an endocrine disruptor are critical for assessing its environmental risk. nih.gov For example, research has investigated the transfer of this compound from marine plastic debris to the stomach oil of seabirds, highlighting its environmental persistence. researchgate.net

In the biomedical field , the antioxidant properties of this compound derivatives are being explored for therapeutic applications, such as in combating oxidative stress-related diseases. sigmaaldrich.comnbinno.com Their potential use in drug delivery systems and as components of biocompatible polymers for medical devices is also an active area of research. sigmaaldrich.comgoogle.com

Materials science offers a broad platform for interdisciplinary research, where this compound derivatives can be incorporated into advanced composites, functional coatings, and electronic devices. google.comgoo-chem.co.jp The collaboration between chemists and materials scientists is essential for designing and fabricating these novel materials.

The table below outlines some key interdisciplinary research areas for this compound.

Interdisciplinary FieldResearch FocusPotential Impact
Environmental Science Biodegradation pathways and ecotoxicology of this compound. nih.govnih.govDevelopment of strategies to mitigate environmental contamination.
Analysis of this compound in environmental samples.Improved environmental monitoring and risk assessment.
Biomedical Science Development of this compound-based antioxidants for therapeutic use. sigmaaldrich.comnbinno.comNew treatments for diseases associated with oxidative stress.
Incorporation into drug delivery systems and biomaterials. google.comEnhanced biocompatibility and targeted drug release.
Materials Science Synthesis of high-performance polymers and composites. google.comCreation of durable and functional materials for various industries.
Development of functional electronic and optical materials. worldscientific.comscience.govAdvancements in sensors, displays, and other electronic devices.

These interdisciplinary efforts are essential for translating fundamental research in this compound chemistry into practical applications that can address societal challenges.

Challenges and Perspectives in this compound Research Methodologies

Advancing the frontiers of this compound chemistry requires the continuous development and application of sophisticated research methodologies. From computational modeling to advanced analytical techniques, these tools are essential for understanding the structure-property relationships of this compound derivatives and for guiding the design of new materials.

Computational chemistry plays a crucial role in predicting the properties and reactivity of novel this compound derivatives. science.gov Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict spectroscopic properties, and assess the thermal stability of new compounds, thereby accelerating the discovery process. ijcrt.org

Advanced analytical techniques are necessary for the characterization of complex this compound derivatives and for their detection in various matrices. Techniques such as high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are indispensable for elucidating the precise chemical structures of these compounds.

The table below highlights key research methodologies and their application in this compound research.

Research MethodologyApplication in this compound Research
Computational Modeling (e.g., DFT) Prediction of molecular properties, reaction pathways, and stability. science.govijcrt.org
Advanced Spectroscopy (NMR, MS) Structural elucidation and characterization of novel derivatives.
X-ray Crystallography Determination of the three-dimensional structure of crystalline derivatives.
Thermal Analysis (TGA, DSC) Evaluation of the thermal stability of this compound-containing materials.
Chromatographic Techniques (GC, HPLC) Separation and quantification of this compound isomers and derivatives.

Looking forward, the integration of artificial intelligence and machine learning into research methodologies holds significant promise for accelerating the pace of discovery in this compound chemistry. editverse.comutk.edu These data-driven approaches can help to identify promising new derivatives, optimize synthetic conditions, and predict material performance, paving the way for the next generation of this compound-based technologies. ijnc.irresearch.com

Q & A

Q. How can Dibutylphenol be identified and quantified in environmental or biological matrices?

Methodological Answer: Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters. For environmental samples, employ solid-phase extraction (SPE) to pre-concentrate analytes. Validate the method using matrix-matched calibration curves to account for matrix effects. Include internal standards (e.g., deuterated analogs) to correct for recovery variability. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What experimental designs are recommended for assessing this compound’s acute toxicity in model organisms?

Methodological Answer: Follow OECD Test Guidelines (e.g., TG 423 or TG 203) for acute oral toxicity in rodents or aquatic toxicity assays (e.g., Daphnia magna). Use dose-response studies with at least five concentrations, including a vehicle control. Monitor biomarkers like oxidative stress enzymes (SOD, CAT) and histopathological changes. Ensure statistical power via sample size calculations (e.g., power ≥ 0.8, α = 0.05) and report confidence intervals for LD50/LC50 values .

Q. How can researchers differentiate this compound from structurally similar alkylphenols during analysis?

Methodological Answer: Optimize chromatographic separation using a phenyl-modified column to resolve structural isomers. Apply high-resolution mass spectrometry (HRMS) to distinguish molecular formulas (e.g., m/z accuracy < 5 ppm). For confirmation, compare fragmentation patterns in MS/MS spectra with reference standards. Use quantum chemical calculations (e.g., DFT) to predict retention indices and validate experimental data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported environmental persistence data for this compound?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate data from primary studies. Assess heterogeneity via meta-regression, evaluating variables like pH, temperature, and microbial communities. Validate conflicting results using controlled microcosm experiments with standardized OECD 308/309 protocols. Highlight methodological discrepancies (e.g., half-life calculation methods) in meta-analysis .

Q. How can the metabolic fate of this compound be studied in mammalian systems?

Methodological Answer: Use in vitro hepatic microsomal assays (e.g., human liver S9 fractions) to identify Phase I metabolites. For Phase II conjugation, incubate with UDP-glucuronosyltransferase/SULT cofactors. Confirm metabolites via HRMS and stable isotope tracing. Compare in silico predictions (e.g., BioTransformer) with empirical data. For in vivo studies, employ radiolabeled this compound (¹⁴C) in rodents and track excretion pathways (urine, feces, bile) .

Q. What advanced statistical approaches address variability in this compound’s endocrine disruption assays?

Methodological Answer: Apply mixed-effects models to account for inter-laboratory variability in estrogen receptor (ER) binding assays. Use Bayesian hierarchical modeling to integrate historical control data. For high-throughput screening (HTS), apply machine learning (e.g., random forests) to identify confounding factors (e.g., solvent effects). Validate findings with orthogonal assays (e.g., transcriptional activation in ER-positive cell lines) .

Data Contradiction and Synthesis

Q. How should researchers reconcile discrepancies between in vitro and in vivo toxicity profiles of this compound?

Methodological Answer: Perform physiologically based kinetic (PBK) modeling to extrapolate in vitro concentrations to in vivo doses. Adjust for bioavailability differences (e.g., protein binding in plasma) and metabolic clearance rates. Use adverse outcome pathways (AOPs) to link molecular initiating events (e.g., receptor binding) to organ-level effects. Cross-validate with transgenic models (e.g., CYP450 knockouts) .

Tables for Key Data

Property Value Method Reference
LogP (Octanol-Water)4.2 ± 0.3OECD 117 (HPLC)
Aquatic Toxicity (LC50)1.2 mg/L (Daphnia magna, 48h)OECD 202
Melting Point56–58°CDifferential Scanning Calorimetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.